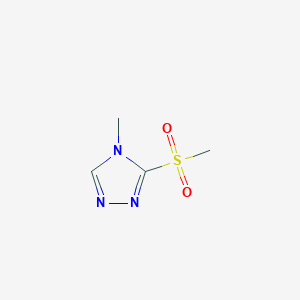
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide
説明
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide (BHPA) is a small molecule that has been studied for its potential applications in various scientific research fields. BHPA is a versatile compound that has been used for its ability to modulate the activity of enzymes, proteins, and other molecules in a variety of biological systems. BHPA is a derivative of the pyridine ring, a five-membered heterocyclic aromatic compound found in many natural products. BHPA is a highly reactive and versatile molecule that has been used in a variety of scientific research applications.
科学的研究の応用
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, proteins, and other molecules in a variety of biological systems. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used to study the structure and function of DNA, RNA, and other nucleic acids. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has also been used to study the structure and function of cell membranes and to study the effects of various drugs on cells. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used to study the structure and function of proteins involved in signal transduction pathways, and to study the effects of various drugs on signal transduction pathways. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has also been used to study the structure and function of proteins involved in signal transduction pathways, and to study the effects of various drugs on signal transduction pathways.
作用機序
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide acts as an inhibitor of enzymes, proteins, and other molecules in a variety of biological systems. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide binds to the active site of the enzyme or protein, blocking its activity. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide also binds to DNA, RNA, and other nucleic acids, blocking their activity. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide binds to cell membranes, blocking the transport of molecules across the membrane. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide also binds to proteins involved in signal transduction pathways, blocking their activity.
Biochemical and Physiological Effects
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used to study the structure and function of enzymes, proteins, and other molecules in a variety of biological systems. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used to study the structure and function of DNA, RNA, and other nucleic acids. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has also been used to study the structure and function of cell membranes and to study the effects of various drugs on cells. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has been used to study the structure and function of proteins involved in signal transduction pathways, and to study the effects of various drugs on signal transduction pathways. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide has also been used to study the effects of various drugs on signal transduction pathways.
実験室実験の利点と制限
The advantages of using N-(5-bromo-2-hydroxypyridin-3-yl)acetamide for scientific research applications include its high reactivity, its ability to modulate the activity of enzymes and proteins, and its ability to bind to DNA, RNA, and other nucleic acids. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide is also a relatively inexpensive compound and is easily synthesized. The main limitation for using N-(5-bromo-2-hydroxypyridin-3-yl)acetamide for scientific research applications is that it is a relatively small molecule and therefore has limited binding affinity for some molecules.
将来の方向性
The potential future directions for using N-(5-bromo-2-hydroxypyridin-3-yl)acetamide in scientific research include its use in the study of gene expression and regulation, the study of protein-protein interactions, the study of drug-receptor interactions, and the study of drug-target interactions. N-(5-bromo-2-hydroxypyridin-3-yl)acetamide could also be used to study the role of epigenetic modifications in gene regulation, and to study the structure and function of proteins involved in signal transduction pathways. Additionally, N-(5-bromo-2-hydroxypyridin-3-yl)acetamide could be used to study the effects of various drugs on signal transduction pathways and to study the effects of various drugs on cell cycle progression. Finally, N-(5-bromo-2-hydroxypyridin-3-yl)acetamide could be used to study the effects of various drugs on cell death and survival.
合成法
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide can be synthesized through a variety of methods. The most common method of synthesis involves the reaction of 5-bromo-2-hydroxypyridine with acetic anhydride, which yields N-(5-bromo-2-hydroxypyridin-3-yl)acetamide as the major product. Alternatively, N-(5-bromo-2-hydroxypyridin-3-yl)acetamide can be synthesized via a condensation reaction between 5-bromo-2-hydroxypyridine and acetamide. This method yields N-(5-bromo-2-hydroxypyridin-3-yl)acetamide in higher yields than the reaction with acetic anhydride.
特性
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPXAAPHBCJNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227041 | |
| Record name | N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-hydroxypyridin-3-yl)acetamide | |
CAS RN |
102170-55-8 | |
| Record name | N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methoxy)acetic acid](/img/structure/B6613512.png)









![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)


